REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:4]=1[NH:10][NH2:11].C(N(CC)CC)C.C(O[CH:22]=[C:23]([C:29]([C:31]([F:34])([F:33])[F:32])=O)[C:24]([O:26][CH2:27][CH3:28])=[O:25])C>C(O)C>[F:32][C:31]([F:33])([F:34])[C:29]1[N:10]([C:4]2[CH:5]=[CH:6][C:7]([Cl:9])=[CH:8][C:3]=2[Cl:2])[N:11]=[CH:22][C:23]=1[C:24]([O:26][CH2:27][CH3:28])=[O:25] |f:0.1|
|
Name
|
|
Quantity
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15.68 g
|
Type
|
reactant
|
Smiles
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Cl.ClC1=C(C=CC(=C1)Cl)NN
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
9.44 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
16.27 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)C(F)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
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-10 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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The addition of this last reactant
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Type
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WAIT
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Details
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was made over thirty minutes
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Type
|
CUSTOM
|
Details
|
the reaction temperature below -10° C
|
Type
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CUSTOM
|
Details
|
(about 16 hours)
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
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Details
|
the resiude was dissolved in equal parts of ethyl acetate and water
|
Type
|
CUSTOM
|
Details
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The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with 1N HCl, water, saturated sodium bicarbonate solution, water, and brine
|
Type
|
CUSTOM
|
Details
|
It was then dried
|
Type
|
CUSTOM
|
Details
|
evaporated to 7.85 grams of an oil which
|
Type
|
CUSTOM
|
Details
|
slowly crystallized
|
Type
|
CUSTOM
|
Details
|
The 5-(trifluoromethyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester, was recrystallized from petroleum ether, mp=81°-83° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
FC(C1=C(C=NN1C1=C(C=C(C=C1)Cl)Cl)C(=O)OCC)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |